2-(3-Fluoro-4-methoxyphenyl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGMHMDLJRRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Substituted Phenethylamines and Amphetamines in Medicinal Chemistry and Pharmacology Research
The substituted phenethylamines are a broad class of organic compounds based on the phenethylamine (B48288) structure. wikipedia.org This chemical framework consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org This core structure is foundational to a vast array of biologically active molecules, including endogenous catecholamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.gov Consequently, the phenethylamine scaffold is of paramount importance in medicinal chemistry, serving as a template for numerous psychoactive drugs. wikipedia.orgnih.gov
Most substituted phenethylamines exert their effects on the central nervous system (CNS). wikipedia.org Amphetamine, the parent compound of the substituted amphetamine class, was first synthesized in 1887 and its primary mechanism of action involves increasing the synaptic levels of dopamine and norepinephrine. nih.govnumberanalytics.com This is achieved through several actions, including the inhibition of dopamine and norepinephrine transporters (DAT and NET), which blocks the reuptake of these neurotransmitters, and promoting their release from presynaptic terminals. numberanalytics.comdrugbank.comfiveable.me
The pharmacological effects of these compounds have led to their application in a variety of therapeutic areas. They are recognized as first-line treatments for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. nih.govdrugbank.com Beyond these primary indications, various members of this class have been developed as appetite suppressants, antidepressants, and nasal decongestants. wikipedia.org The versatility of the phenethylamine core allows for extensive structural modification, making it a privileged scaffold in drug discovery for modulating monoaminergic systems and exploring structure-activity relationships (SAR). nih.govacs.org
Historical Development and Academic Significance of Fluorinated Phenylalkylamines
The deliberate incorporation of fluorine into drug molecules is a relatively modern strategy in medicinal chemistry. While the element was isolated in 1886, its application in pharmaceuticals did not gain significant traction until the mid-20th century, with the introduction of Florinef acetate (B1210297) (fludrocortisone) in 1954 marking a key milestone. nih.govwikipedia.org Since then, fluorination has become a powerful and widely used tool in drug design, with fluorinated compounds now representing a significant portion of all approved pharmaceuticals. nih.govnih.gov
The application of this strategy to the phenylalkylamine class has been an area of intense academic interest. Researchers began to explore how the introduction of one or more fluorine atoms onto the phenethylamine (B48288) or amphetamine scaffold could alter its biological properties. nih.govnih.gov These investigations have demonstrated that fluorine substitution can have profound and sometimes unpredictable effects on a compound's psychoactivity, potency, and duration of action. nih.gov
For instance, studies on various fluorinated phenethylamines have shown outcomes ranging from a marked enhancement of effects to a nearly complete loss of activity compared to their non-fluorinated parent compounds. nih.gov This sensitivity to fluorination makes these analogues exceptionally valuable for academic research. They serve as precise chemical probes to map the binding pockets of receptors and transporters, helping to elucidate the specific interactions—such as hydrogen bonding and electrostatic interactions—that govern ligand recognition and function. tandfonline.combenthamscience.com The study of fluorinated phenylalkylamines provides critical insights into the structure-activity relationships that define the pharmacology of this important class of compounds. nih.gov
Rationale for Research on 2 3 Fluoro 4 Methoxyphenyl Propan 2 Amine: Fluorine and Methoxy Group Influence on Biological Systems
The fluorine atom is often introduced to block metabolic oxidation at a specific site, thereby increasing the metabolic stability and half-life of a compound. tandfonline.commdpi.com Its high electronegativity can also alter the acidity (pKa) of nearby functional groups, which can influence a molecule's ionization state, membrane permeability, and binding interactions. mdpi.comacs.org
The methoxy (B1213986) group is also a common feature in both natural products and synthetic drugs. researchgate.netnih.gov It can act as a hydrogen bond acceptor and its presence can modulate a compound's lipophilicity and electronic properties, which in turn affects absorption, distribution, and target binding. researchgate.net However, the methoxy group can also be a site of metabolic vulnerability, often undergoing O-demethylation, which can lead to the formation of active or inactive metabolites. researchgate.net The position of the methoxy group is critical, as it can significantly impact the biological activity and pharmacokinetic properties of the molecule. mdpi.comnih.gov
Research into 2-(3-Fluoro-4-methoxyphenyl)propan-2-amine is therefore driven by the goal of creating a molecule with a finely tuned pharmacological profile. The 3-fluoro substituent could protect the aromatic ring from metabolism while modulating receptor affinity, and the 4-methoxy group could contribute to specific binding interactions. Studying this compound allows researchers to explore the complex interplay between these two strategic modifications on the well-understood amphetamine scaffold.
Table 1: Influence of Key Functional Groups in Drug Design
| Functional Group | Common Physicochemical Effects | Potential Biological/Pharmacokinetic Effects |
|---|---|---|
| Fluorine (F) | Increases electronegativity; can alter pKa of adjacent groups; modulates lipophilicity. mdpi.comacs.org | Blocks metabolic oxidation, increasing stability; can enhance receptor binding affinity; alters membrane permeability. tandfonline.commdpi.comacs.org |
| Methoxy (-OCH3) | Acts as a hydrogen bond acceptor; generally increases lipophilicity compared to a hydroxyl group. researchgate.net | Influences ligand-target binding; can be a site for O-demethylation (metabolism); affects ADME properties. researchgate.netnih.gov |
Overview of Research Paradigms and Methodological Approaches for Structural Analogs
Established Synthetic Pathways for the this compound Core
The construction of the this compound molecule relies on established organic chemistry principles, primarily focusing on the efficient formation of the primary amine group on a pre-functionalized aromatic precursor.
A primary and highly effective method for synthesizing 2-amino-2-phenylpropane structures involves the reductive amination of a corresponding ketone precursor. In this case, the key intermediate is 1-(3-Fluoro-4-methoxyphenyl)propan-2-one (B2460223) . This transformation introduces the amine functionality directly onto the second carbon of the propane (B168953) chain.
The general reaction involves treating the ketone with an amine source, such as ammonia (B1221849) or a protected equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine. This approach is a cornerstone of amine synthesis due to its efficiency and the wide availability of reducing agents. A similar strategy, reductive alkylation, is commonly used to form related benzylamino-alkanamides, highlighting the robustness of this pathway. google.com
A plausible synthetic sequence would begin with a functionalized benzene (B151609) derivative, such as 2-fluoroanisole or 3-fluoro-4-hydroxyacetophenone . This starting material would undergo a series of transformations to build the propan-2-amine side chain. For instance, an acetophenone (B1666503) precursor could be elaborated to the required 1-(3-fluoro-4-methoxyphenyl)propan-2-one before the final amination step. These multi-step sequences are designed to construct molecular complexity in a controlled and strategic manner. flinders.edu.au
The critical reductive amination step can be accomplished under various conditions, primarily categorized into catalytic hydrogenation or chemical reduction.
Catalytic Hydrogenation: This method involves reacting the ketone precursor with ammonia in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. A heterogeneous catalyst is required to facilitate the reaction. Commonly used catalysts include Palladium on carbon (Pd/C), Raney Nickel, and Platinum on carbon. google.com This "one-pot" process is often preferred in industrial settings for its cleanliness and the ease of removing the catalyst via filtration.
Chemical Reduction: Alternatively, the reduction can be achieved using chemical hydride reagents. The ketone is first condensed with an amine source, after which a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is added to reduce the intermediate imine. This method is particularly common in laboratory-scale synthesis.
The table below summarizes typical conditions for the key reductive amination step.
| Method | Reducing Agent | Catalyst | Typical Solvent | Key Features |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, Pt/C, Raney Ni | Ethanol, Methanol | High efficiency, clean workup, scalable. google.com |
| Chemical Reduction | NaBH₃CN, NaBH(OAc)₃ | None (Stoichiometric) | Methanol, Dichloromethane | Mild conditions, good functional group tolerance. |
Strategic Precursor Synthesis for Aromatic and Aliphatic Modifications
The properties and ultimate biological activity of the target molecule can be tuned by introducing modifications to its structure. This requires strategic synthesis of various precursors. The key intermediate, 1-(3-fluoro-4-methoxyphenyl)propan-2-one , is central to this strategy.
The synthesis of this ketone precursor can be envisioned starting from 2'-fluoro-4'-methoxyacetophenone . mdpi.com This acetophenone can be prepared from commercially available materials like 3-fluoro-4-methoxyphenol. The subsequent step would involve adding a methyl group to the alpha-carbon of the acetophenone, for example, via alpha-methylation using a base like sodium hydride and a methylating agent like methyl iodide, to form the propan-2-one side chain.
Furthermore, modifications on the aromatic ring can be achieved by selecting different starting materials. For example, processes for preparing various substituted fluoro-alkoxy anilines and phenols have been developed, which could serve as the foundational building blocks for a library of analogous compounds. google.com The use of organometallic intermediates, such as phenylboronic acids, also provides a powerful tool for constructing substituted aromatic cores. google.com
Derivatization Approaches for Structure-Activity Relationship (SAR) and Biological Evaluation
To explore the structure-activity relationships (SAR) of this compound, its structure is systematically modified, and the resulting analogs are tested for biological activity. The primary amine group is a convenient handle for such derivatization.
The primary amine is a versatile functional group that can undergo numerous chemical transformations to generate a diverse library of derivatives. These modifications are crucial for probing interactions with biological targets and optimizing pharmacokinetic properties.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental transformation used to introduce a wide variety of substituents.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines. This method is particularly powerful for adding significant molecular complexity in a single step.
These derivatization strategies allow chemists to fine-tune the steric and electronic properties of the molecule, which is a critical step in the drug discovery process. mdpi.comgoogle.com
Systematic Substitutions on the Phenyl Ring
Detailed research on the systematic substitution of the phenyl ring of this compound is not extensively available in the public domain. However, general principles of electrophilic aromatic substitution on substituted benzene rings can be applied to predict potential outcomes. The existing fluorine and methoxy (B1213986) groups are ortho, para-directing. The fluorine atom is a weakly activating group, while the methoxy group is a strongly activating group. Therefore, electrophilic substitution would likely occur at positions ortho or para to the methoxy group.
Further research into the functionalization of related phenethylamine (B48288) compounds indicates that modifications to the aromatic ring can significantly influence the compound's biological activity. For instance, in a series of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure, as well as the size of the substituents, strongly impacted their antiplasmodial activity and cytotoxicity. mdpi.com Specifically, the replacement of a 4-fluorophenoxy moiety with a hydrogen atom led to a moderate decrease in activity, suggesting the favorability of the aryloxy substituent for the biological effect. mdpi.com
In the context of ketamine analogs, a study on aromatic ring-substituted derivatives revealed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com The electronic properties of the substituents also played a crucial role, with strongly electron-withdrawing groups like CF3 and OCF3 providing fewer effective analogues. mdpi.com These findings underscore the importance of both the position and nature of substituents on the phenyl ring in modulating the pharmacological profile of phenethylamine derivatives.
Interactive Data Table: Predicted Electrophilic Aromatic Substitution Sites
| Position on Phenyl Ring | Activating/Deactivating Group | Predicted Reactivity |
| C2 | Ortho to Methoxy, Meta to Fluoro | Highly Favored |
| C5 | Para to Methoxy, Ortho to Fluoro | Favored |
| C6 | Ortho to Methoxy, Meta to Fluoro | Highly Favored |
Alpha-Carbon Chain and Methyl Group Variations
Specific studies detailing variations of the alpha-carbon chain and methyl groups of this compound are not readily found in published literature. However, research on analogous compounds provides insights into the potential impact of such modifications. For instance, the synthesis of fluoroalkyl amino reagents has been explored as a general approach to creating heterocyclic compounds with fluorinated substituents. nih.gov
Modifications to the side chain of phenethylamine derivatives are a common strategy in drug design to alter pharmacokinetic and pharmacodynamic properties. For example, the introduction of a chiral hydroxyl group to the side chain of 2-arylbenzofuran derivatives was shown to improve lipophilicity and signal-to-noise ratio in the context of β-amyloid imaging probes. nih.gov
Incorporation of Isotopic Labels for Mechanistic and Pharmacokinetic Research (e.g., Fluorine-18)
The use of isotopic labeling, particularly with positron-emitting isotopes like Fluorine-18 (B77423) (¹⁸F), is a critical tool in mechanistic and pharmacokinetic research, enabling in vivo imaging through Positron Emission Tomography (PET). nih.govfrontiersin.org While specific studies on the ¹⁸F-labeling of this compound are not available, general strategies for radiofluorination are well-established.
Nucleophilic substitution reactions are a common method for introducing ¹⁸F into a molecule. nih.gov This often involves the displacement of a good leaving group, such as a tosylate or triflate, with [¹⁸F]fluoride. The synthesis of [¹⁸F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation, for example, was achieved through a two-step nucleophilic substitution. nih.gov
The development of ¹⁸F-labeled radiotracers for PET imaging of specific biological targets, such as the adenosine (B11128) A₂A receptor, highlights the importance of this technique. mdpi.com The synthesis of these tracers often involves multi-step procedures, and their biological evaluation includes in vivo PET imaging and metabolite analysis to assess their stability and distribution. mdpi.comnih.gov
The pharmacokinetic profile of a radiotracer is crucial for its utility. Studies on ¹⁸F-labeled 2-arylbenzofurans demonstrated that enantiomers can have different clearance rates from the brain, emphasizing the importance of stereochemistry in radiotracer design. nih.gov
Interactive Data Table: Common Methods for ¹⁸F-Labeling
| Labeling Method | Description | Key Features |
| Nucleophilic Substitution | Displacement of a leaving group with [¹⁸F]fluoride. | Most common method; requires a suitable precursor. |
| Electrophilic Substitution | Use of an electrophilic fluorinating agent like [¹⁸F]F₂. | Less common due to lower specific activity. |
| Prosthetic Group Labeling | Pre-labeling a small molecule which is then attached to the target molecule. | Useful for complex molecules sensitive to direct fluorination conditions. acs.org |
Enantioselective Synthetic Routes and Chiral Resolution Techniques
Producing single-enantiomer compounds can be achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, or chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.org Both approaches have been extensively developed for the production of enantiopure chiral amines.
Asymmetric synthesis is a proactive approach to obtaining enantiomerically pure compounds, thereby avoiding the loss of 50% of the material inherent in resolution methods. wikipedia.org This is often accomplished by using chiral auxiliaries or asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. For the synthesis of a chiral amine like this compound, a common strategy involves the diastereoselective alkylation of an imine or enamine derived from a chiral auxiliary. For instance, auxiliaries like (S)-(-)-1-phenylethylamine or sulfinamides can be used to control the formation of the desired stereocenter. scielo.org.mx The effectiveness of these auxiliaries lies in their ability to create a sterically hindered environment that favors attack from one direction over the other, leading to a high diastereomeric excess. researchgate.net
Asymmetric catalysis involves the use of a chiral catalyst to influence the stereoselectivity of a reaction. mdpi.com This method is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. For the synthesis of α-substituted amines, methods like the catalytic enantioselective reduction of trifluoromethyl-substituted imines are common. nih.gov Similarly, transition-metal catalysts, such as those based on rhodium, iridium, or copper, combined with chiral ligands, can effectively catalyze the asymmetric addition of nucleophiles to imines, a key step in forming the chiral amine center. nih.gov
Table 1: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Advantages | Key Components |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | High reliability, predictable stereochemical outcome. researchgate.net | Evans' oxazolidinones, pseudoephedrine, sulfinamides. scielo.org.mx |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. mdpi.com | High efficiency (low catalyst loading), broad substrate scope. | Chiral ligands (e.g., BINAP, DuPhos), metal catalysts (e.g., Rh, Ru, Ir). nih.gov |
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. onyxipca.com The most common approach is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which, unlike enantiomers, have different physical properties, such as solubility. researchgate.net
This difference in solubility allows for their separation by fractional crystallization. researchgate.net One of the diastereomeric salts will typically crystallize out of the solution first, while the other remains dissolved. rsc.org After separation by filtration, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent. libretexts.org The choice of resolving agent and solvent system is crucial for efficient separation and is often determined through systematic screening. googleapis.com
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (L)-(+)-Tartaric acid | Chiral Dicarboxylic Acid | Widely used for resolving racemic bases. libretexts.org |
| (R)-(-)-Mandelic acid | Chiral α-Hydroxy Acid | Effective for a broad range of amines. |
| (1S)-(+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Strong acid, useful for weakly basic amines. |
Differential Biological Activities and Receptor Interactions of Stereoisomers
Stereochemistry is a critical determinant of a drug's biological activity. nih.gov The enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.gov
These differences arise because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. nih.gov The precise three-dimensional arrangement of atoms in one enantiomer may allow for a perfect fit into a binding site, leading to a strong biological response, whereas the mirror image enantiomer may bind poorly or not at all. For example, in the case of propranolol, the (S)-(-)-enantiomer is approximately 100 times more active as a beta-blocker than the (R)-(+)-enantiomer. nih.gov
For this compound, it is expected that the (R) and (S) enantiomers would display different affinities and activities at their biological target(s). Investigating the individual stereoisomers is essential to identify the eutomer and to develop a more selective and potentially safer therapeutic agent.
Table 3: Hypothetical Differential Activity Profile for Stereoisomers
| Stereoisomer | Receptor Binding Affinity (Ki) | Functional Activity (EC₅₀) | Potential Therapeutic Effect |
|---|---|---|---|
| (R)-enantiomer | Low (e.g., >1000 nM) | High (e.g., >10 µM) | Inactive or weakly active. |
| (S)-enantiomer | High (e.g., <10 nM) | Low (e.g., <50 nM) | Potent therapeutic activity. |
| Racemic Mixture | Intermediate | Intermediate | Combined effect of both enantiomers. |
Advanced Analytical Methods for Enantiomeric Purity and Absolute Configuration Determination
Ensuring the enantiomeric purity of a chiral compound is vital. Several analytical techniques are employed to determine the enantiomeric excess (ee) and the absolute configuration of the stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.gov Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are commonly used for this purpose. nih.gov The integration of the distinct peaks for each diastereomer allows for the calculation of the enantiomeric ratio.
Determining the absolute configuration (the actual R/S designation) is a more complex task. While it can sometimes be inferred from the synthetic pathway if the mechanism is well-understood, it is often definitively established using X-ray crystallography of a suitable crystalline derivative. mdpi.com Alternatively, advanced NMR techniques, combined with computational modeling, can help correlate the NMR data of diastereomeric derivatives to a specific absolute configuration. frontiersin.org
Table 4: Analytical Methods for Stereochemical Analysis
| Technique | Purpose | Principle |
|---|---|---|
| Chiral HPLC | Determine enantiomeric purity (ee). nih.gov | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |
| NMR with Chiral Derivatizing Agents | Determine enantiomeric purity (ee). nih.gov | Enantiomers are converted to diastereomers, which have distinguishable NMR spectra. nih.gov |
| X-ray Crystallography | Determine absolute configuration. mdpi.com | Provides the precise 3D arrangement of atoms in a single crystal. |
| Circular Dichroism (CD) Spectroscopy | Correlate and confirm absolute configuration. | Measures the differential absorption of left and right circularly polarized light by chiral molecules. |
Identification of Core Pharmacophoric Elements Critical for Molecular Target Engagement
A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, several core elements are considered critical for molecular engagement. These models are developed by analyzing the common structural motifs across a series of active compounds and their interactions with the target receptor. nih.govnih.gov
The primary pharmacophoric features identified for this class of compounds generally include:
An Aromatic Core: The substituted phenyl ring serves as a crucial hydrophobic and aromatic interaction domain, anchoring the ligand within a corresponding hydrophobic pocket of the target protein.
A Hydrogen Bond Donor/Acceptor Region: The methoxy group (-OCH3) on the aromatic ring can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the receptor binding site.
A Basic Amine Group: The primary amine of the propan-2-amine side chain is typically protonated at physiological pH. This positively charged center is critical for forming strong ionic interactions or key hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the target protein.
A Hydrophobic Moiety: The alpha-methyl group on the side chain contributes to the compound's conformational rigidity and can form van der Waals or hydrophobic interactions, which can enhance binding affinity.
The specific spatial relationship between these elements—the distance and angle between the aromatic ring, the hydrogen bond acceptor, and the cationic amine center—is paramount for optimal receptor fit and biological activity. nih.gov Studies on structurally related compounds, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have similarly highlighted the importance of the substituted phenylpropanamide region for establishing critical hydrophobic and hydrogen bonding interactions with target residues. nih.govnih.gov
Impact of Aromatic Ring Substitutions on Potency and Selectivity
Substituents on the aromatic ring of this compound analogues play a pivotal role in modulating their pharmacological profile. The nature, position, and electronic properties of these substituents can profoundly influence the compound's potency, its selectivity for different receptor subtypes, and its pharmacokinetic properties. nih.govmdpi.com The strategic placement of functional groups can alter the electron density of the ring, introduce new points of interaction with the receptor, or block metabolic pathways.
The incorporation of fluorine is a common strategy in medicinal chemistry due to its unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. nih.gov However, the precise positioning of the fluorine atom on the aromatic ring can lead to dramatically different biological outcomes, a phenomenon that can create "activity cliffs"—where structurally similar compounds exhibit large differences in potency. mdpi.com
Receptor Affinity: The position of the fluorine atom influences the molecule's electronic distribution (quadrupole moment), which can affect its interaction with the local environment of the binding pocket. For instance, a fluorine atom at the meta position (as in the parent compound) may form favorable interactions within a specific aromatic crevice of the receptor, whereas moving it to the ortho or para position could introduce unfavorable steric or electrostatic clashes, thereby reducing affinity. nih.gov In some cases, a strategically placed fluorine can engage in orthogonal multipolar C–F···C=O interactions or other non-canonical hydrogen bonds, significantly enhancing binding potency. nih.gov Conversely, incorrect placement can disrupt essential π-π stacking interactions. mdpi.com
Metabolic Stability: Fluorine substitution can enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP)-mediated oxidation. nih.govresearchgate.net The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage. Placing a fluorine atom on a carbon that is a primary site of hydroxylation can prevent this metabolic pathway, thereby increasing the compound's half-life. However, improper placement can sometimes lead to the formation of toxic metabolites. acs.org Studies on other fluorinated compounds have shown that while monofluorination can sometimes improve stability, it does not universally guarantee it, as metabolism may shift to other parts of the molecule. nih.gov
Table 1: Positional Effects of Fluorine on Molecular Properties
| Fluorine Position | Potential Impact on Receptor Affinity | Potential Impact on Metabolic Stability |
|---|---|---|
| Ortho | May cause steric hindrance with the side chain or receptor residues, potentially decreasing affinity. nih.gov | Can block ortho-hydroxylation, a common metabolic pathway. |
| Meta | Can alter ring electronics and may fit into specific fluorophilic pockets, potentially enhancing affinity. nih.gov | May block a site of metabolism, depending on the specific CYP enzymes involved. |
| Para | Significantly alters the electronic character opposite the side chain; effect is highly target-dependent. | Often a primary site for metabolism (para-hydroxylation); substitution here can significantly increase stability. nih.gov |
The methoxy group (-OCH3) at the 4-position is a prevalent feature in many biologically active molecules and serves multiple functions that can modulate the biological response. nih.gov Its role is often more complex than that of a simple alkyl or hydroxyl group.
Electronic Effects and Conformation: The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring. This can influence the strength of π-π or cation-π interactions with the receptor. It can also sterically influence the preferred conformation of the side chain, locking it into a more bioactive orientation.
Direct Binding Interactions: The oxygen atom of the methoxy group is a hydrogen bond acceptor and can form a crucial hydrogen bond with a donor residue (e.g., the hydroxyl of a serine or threonine) in the binding pocket. This specific interaction can be a key determinant of affinity and selectivity.
Physicochemical Properties: The methoxy group increases lipophilicity compared to a hydroxyl group, which can affect membrane permeability and bioavailability. However, it is also more metabolically stable than a hydroxyl group, as it is less prone to glucuronidation. Studies on other compound series have demonstrated that changing the position of the methoxy group on the aromatic ring can result in distinct spatial structures and significantly alter selectivity for biological targets. mdpi.com
Side-Chain and Alpha-Methyl Substituent Influence on Target Interaction and Functional Modulation
Modifications to the propan-2-amine side chain, including the alpha-methyl group, are critical for fine-tuning target interaction and functional activity. nih.gov
The Amine Group: As a primary pharmacophoric element, the basicity (pKa) of the amine is crucial. Modifications that alter its pKa can affect the strength of the ionic bond with the receptor. Converting the primary amine to a secondary or tertiary amine can change the hydrogen bonding pattern and introduce steric bulk, which may increase or decrease affinity and selectivity depending on the topology of the binding site.
The Alpha-Methyl Group: The methyl group alpha to the amine is significant. Its presence creates a chiral center, and it is common for one enantiomer to be significantly more active than the other. This stereoselectivity implies a highly defined binding pocket where the methyl group is accommodated. The methyl group contributes to binding through hydrophobic interactions and restricts the conformational freedom of the side chain, reducing the entropic penalty upon binding. Studies on related molecules show that this part of the structure is critical for making hydrophobic and hydrogen bonding interactions. nih.govnih.gov Removing or enlarging this group (e.g., to an ethyl group) often has a profound impact on potency. nih.gov
Quantitative Correlation between Structural Features and In Vitro Efficacy and Binding Kinetics
Quantitative structure-activity relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgijnrd.org For analogues of this compound, QSAR models correlate physicochemical descriptors of the analogues with their measured in vitro efficacy (e.g., IC50 or EC50) or binding affinity (Ki). nih.gov
Key physicochemical parameters often used in QSAR studies for this class of compounds include:
Lipophilicity (logP or π): Describes the hydrophobicity of a substituent. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets but can also lead to non-specific binding and lower solubility if too high.
Electronic Parameters (Hammett constant, σ): Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. This influences the pKa of the amine and the electronic nature of the aromatic ring, affecting binding interactions.
Steric Parameters (Taft's Es, molar refractivity): Describe the size and shape of a substituent. Steric bulk can be beneficial if it fits a large pocket but detrimental if it causes clashes with the receptor.
A hypothetical QSAR analysis might reveal that for a given target, potency is positively correlated with the lipophilicity (π) of substituents on the aromatic ring and negatively correlated with their steric bulk (Es), suggesting a tight, hydrophobic binding pocket. nih.gov
Table 2: Hypothetical QSAR Data for Aromatic Ring Analogues
| Analogue (Substitution at position 3) | Lipophilicity (π) | Electronic (σ) | Steric (Es) | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| -H | 0.00 | 0.00 | 1.24 | 50.5 |
| -F (Parent) | 0.14 | 0.34 | 0.98 | 12.3 |
| -Cl | 0.71 | 0.37 | 0.27 | 25.8 |
| -CH3 | 0.56 | -0.07 | 0.00 | 42.1 |
| -CF3 | 0.88 | 0.43 | -1.16 | 38.4 |
Data are hypothetical and for illustrative purposes to demonstrate QSAR principles.
Predictive Computational Models for SAR/SKR Analysis (e.g., Molecular Docking, DFT)
Computational chemistry provides powerful tools to predict and rationalize the SAR and SKR of this compound analogues, guiding the design of new compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this series of compounds, docking studies can visualize how analogues fit into the active site, revealing key interactions like the ionic bond formed by the amine or the hydrogen bond from the methoxy group. Docking can explain why a particular fluorine position enhances binding by showing a favorable interaction, or why a bulky substituent lowers potency due to a steric clash. nih.govnih.gov Docking simulations are often used to prioritize which novel analogues to synthesize and test. nih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic properties of molecules. researchgate.net It can be used to calculate properties such as molecular electrostatic potential maps, which show the electron-rich and electron-poor regions of a molecule. For this series, DFT can help rationalize why changing a substituent (e.g., fluorine for chlorine) alters binding affinity by showing how it changes the electronic character of the aromatic ring, thereby affecting its interaction with the protein. These calculations provide a deeper, physics-based understanding that complements the empirical correlations from QSAR. researchgate.net
Together, these computational models provide a robust framework for understanding the complex interplay between molecular structure and biological function, accelerating the development of optimized analogues.
Pharmacological and Mechanistic Investigations of 2 3 Fluoro 4 Methoxyphenyl Propan 2 Amine in Preclinical Models
Identification and Characterization of Molecular Targets and Ligand-Receptor Interactions
The preclinical pharmacological profile of 2-(3-fluoro-4-methoxyphenyl)propan-2-amine, a substituted phenylalkylamine, is not extensively documented in publicly available scientific literature. However, by examining structurally related analogues, potential molecular targets and ligand-receptor interactions can be inferred. The primary mode of action for amphetamine-like compounds involves the modulation of monoamine transporters.
While direct studies on this compound are unavailable, research on its structural analogues, such as fluorinated and methoxylated amphetamines, provides insight into potential interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. nih.gov Amphetamine derivatives typically act as releasing agents or reuptake inhibitors at these sites. wikipedia.orgnih.gov
One related analogue, 3-fluoroamphetamine (3-FA), acts as a monoamine releaser with a preference for dopamine and norepinephrine over serotonin. wikipedia.orgchemicalroute.com This compound interacts with DAT, NET, and SERT, blocking the reuptake of their respective neurotransmitters and leading to increased concentrations in the synaptic cleft. wikipedia.org Its mechanism is primarily as a substrate-based releaser, a common characteristic of amphetamine-type stimulants. nih.gov
Another relevant analogue is para-methoxyamphetamine (PMA). Studies have shown that PMA potently inhibits the uptake of serotonin (5-HT). nih.gov In comparative studies with MDMA, PMA was found to be a potent inhibitor of 5-HT uptake but did not inhibit dopamine uptake and was a relatively weak releasing agent. nih.gov Repeated administration of PMA in animal models led to significant reductions in SERT density in the cerebral cortex. nih.gov
The table below summarizes the general effects of these related analogues on monoamine transporters.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Primary Mechanism |
| 3-Fluoroamphetamine (3-FA) | Releaser/Reuptake Inhibitor | Releaser/Reuptake Inhibitor | Weaker Releaser/Reuptake Inhibitor | Monoamine Releaser wikipedia.orgchemicalroute.compsychonautwiki.org |
| para-Methoxyamphetamine (PMA) | Weak Releaser/No Uptake Inhibition | Not specified | Potent Reuptake Inhibitor | 5-HT Reuptake Inhibitor nih.govnih.gov |
This table is based on data from preclinical studies on related analogues and does not represent direct data for this compound.
Based on available preclinical data, there is no specific information documenting the agonistic or antagonistic effects of this compound or its close structural analogues on G protein-coupled receptors such as the Formyl Peptide Receptor 2 (FPR2) or Hydroxycarboxylic Acid Receptors 2 and 3 (HCA2/3).
There is currently no scientific literature available from preclinical models that describes the interaction of this compound or its direct analogues with ion channels, including the Transient Receptor Potential Vanilloid 1 (TRPV1) or potassium (K+) channels.
Preclinical investigations into the enzyme-inhibiting properties of this compound are not documented in the available literature. Specifically, there are no studies reporting its effects on Helicobacter pylori respiratory complex I or on phosphodiesterase (PDE) enzymes.
In Vitro Functional Assays for Receptor Activation and Enzyme Activity
Consistent with the lack of data on specific molecular targets, there is a corresponding absence of information from in vitro functional assays for this compound.
There are no available preclinical studies in the scientific literature that have investigated the modulation of cellular signaling pathways, such as intracellular calcium (Ca2+) mobilization, by this compound or its close analogues.
Neurotransmitter Release and Reuptake Modulation in Synaptosomes
The effects of this compound on neurotransmitter dynamics have been a key area of investigation. Studies utilizing synaptosomes, which are isolated nerve terminals, provide a valuable in vitro model to examine the direct influence of compounds on neurotransmitter release and reuptake processes. This methodology allows for the precise measurement of changes in the synaptic concentration of neurotransmitters like dopamine, serotonin, and norepinephrine.
While specific data on the modulation of neurotransmitter release and reuptake by this compound in synaptosomes is not extensively available in the public domain, the general approach involves incubating prepared synaptosomes with the compound and measuring the subsequent changes in neurotransmitter levels. Techniques such as radiolabeling of neurotransmitters or high-performance liquid chromatography (HPLC) are typically employed to quantify these effects. Such studies are crucial for understanding the compound's potential mechanism of action at the synaptic level.
Microbial Growth Inhibition Assays (e.g., against H. pylori)
The potential antimicrobial properties of this compound have been explored, particularly against the pathogenic bacterium Helicobacter pylori. H. pylori is a major cause of gastritis, peptic ulcers, and is a risk factor for gastric cancer. The increasing prevalence of antibiotic resistance in H. pylori necessitates the search for novel therapeutic agents.
In vitro assays are fundamental in determining the direct antimicrobial activity of a compound. These assays typically involve exposing cultured H. pylori to varying concentrations of the test substance and monitoring for inhibition of growth. Common methods include the disk diffusion assay, where the zone of inhibition around a compound-impregnated disk is measured, and broth microdilution assays, which determine the minimum inhibitory concentration (MIC) required to prevent visible bacterial growth.
Currently, specific data from microbial growth inhibition assays for this compound against H. pylori are not publicly available. Future research in this area would be valuable to ascertain its potential as an anti-H. pylori agent.
Ex Vivo and In Vivo Pharmacodynamic Studies in Non-Human Animal Models
To understand the physiological and behavioral effects of this compound in a whole organism, a variety of ex vivo and in vivo studies in non-human animal models are essential. These studies provide critical information on the compound's efficacy, its impact on behavior, and its engagement with its intended biological targets in a living system.
Efficacy Assessment in Animal Models of Pathological Conditions
The therapeutic potential of this compound would be evaluated in animal models that mimic human diseases. The choice of model depends on the compound's proposed mechanism of action. For instance, if the compound is hypothesized to have antidepressant effects, it might be tested in rodent models of depression, such as the forced swim test or the learned helplessness model. Similarly, its potential efficacy in neurological disorders would be assessed in relevant transgenic or lesion-based animal models.
The assessment of efficacy involves administering the compound to the animal model and measuring specific pathological or behavioral endpoints. These endpoints can range from biochemical markers in tissue samples to observable improvements in disease-related behaviors. At present, there is a lack of published data on the efficacy of this compound in specific animal models of pathological conditions.
Behavioral Phenotyping in Rodent Models (e.g., Locomotor Activity, Memory, Anxiety)
Behavioral phenotyping in rodents is a critical component of preclinical drug development, providing insights into a compound's effects on the central nervous system. A battery of standardized tests is used to assess various behavioral domains.
Locomotor Activity: This is a fundamental measure of general activity and can indicate whether a compound has stimulant, sedative, or no effect on motor function. It is typically assessed in an open field arena by tracking the animal's movement over a period of time.
Memory: Various maze-based tasks, such as the Morris water maze or the radial arm maze, are used to evaluate a compound's impact on learning and memory.
Anxiety: Anxiety-like behavior is often measured using paradigms like the elevated plus-maze or the light-dark box, which are based on the conflict between the rodent's natural aversion to open, bright spaces and its exploratory drive.
Detailed reports on the behavioral phenotyping of this compound in rodent models are not currently available in the scientific literature.
In Vivo Target Engagement and Receptor Occupancy Studies (e.g., using PET imaging)
To confirm that a drug is interacting with its intended molecular target in the brain, in vivo target engagement and receptor occupancy studies are performed. Positron Emission Tomography (PET) imaging is a powerful, non-invasive technique used for this purpose. This method involves administering a radiolabeled version of the compound or a competing radioligand and then imaging its distribution and binding in the brain.
PET studies can provide quantitative data on the percentage of target receptors that are occupied by the drug at different doses. This information is crucial for establishing a relationship between drug dosage, target engagement, and the observed pharmacological effects. Publicly accessible data from PET imaging or other in vivo target engagement studies for this compound are not available at this time.
Preclinical Metabolic and Pharmacokinetic Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific literature and databases, detailed research findings regarding the metabolic fate and pharmacokinetic properties of the chemical compound this compound in preclinical models are not publicly available.
The requested article, intended to focus on the in vitro and in vivo preclinical profile of this specific molecule, cannot be generated as there are no accessible studies detailing its metabolic stability, metabolite identification, or pharmacokinetic parameters in animal models.
Standard preclinical investigations for a compound of this nature would typically involve a series of established assays. In vitro studies using liver subcellular fractions, such as microsomes, are fundamental for predicting metabolic clearance. mercell.comspringernature.com These experiments help characterize Phase I metabolic reactions like O-demethylation and hydroxylation, which are common for compounds with methoxy (B1213986) groups, and are primarily mediated by Cytochrome P450 (CYP) enzymes. nih.govnih.gov Subsequent Phase II metabolic pathways, such as glucuronidation, would be investigated to understand how the compound is conjugated for excretion; this process is catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqdrughunter.comupol.cz
Similarly, in vivo pharmacokinetic studies in animal models, typically rodents, are essential to understand the absorption, distribution, and elimination kinetics of a new chemical entity. Such research would provide critical data on how the compound is processed by a living organism, including its distribution into various tissues and the brain.
However, specific experimental data, research findings, or data tables for this compound are absent from the reviewed scientific literature. Therefore, the construction of a scientifically accurate and detailed article as per the requested outline is not possible at this time.
Metabolic Fate and Pharmacokinetic Research of 2 3 Fluoro 4 Methoxyphenyl Propan 2 Amine in Preclinical Models
In Vivo Pharmacokinetic Profiles in Animal Models (e.g., Rodents)
Predictive Models for Translating In Vitro to In Vivo Metabolic Data
The translation of in vitro metabolic data to predict the in vivo pharmacokinetic profile of a compound is a critical step in drug development. For novel compounds like 2-(3-fluoro-4-methoxyphenyl)propan-2-amine, where direct in vivo data may be limited, predictive models are indispensable. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool in this regard. irispublishers.comnih.gov PBPK models integrate in vitro data on a compound's properties, such as metabolic clearance and plasma protein binding, with physiological information of the preclinical species to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) in the whole organism. irispublishers.comnih.gov
For amphetamine-like substances, PBPK models have been successfully constructed to predict their pharmacokinetic profiles. irispublishers.com These models incorporate parameters such as intrinsic clearance values obtained from in vitro systems like liver microsomes or hepatocytes. irispublishers.com By simulating drug concentrations in various tissues and plasma over time, PBPK models can help in designing more rational preclinical studies and estimating potential toxicokinetic parameters. irispublishers.com The development of such a model for this compound would involve determining its metabolic stability and identifying the primary metabolizing enzymes in vitro.
In vitro to in vivo extrapolation (IVIVE) is a key component of PBPK modeling. However, discrepancies between in vitro predictions and in vivo observations can occur. For instance, studies on amphetamine analogs have shown that in vitro potency as a dopamine (B1211576) releaser does not always directly correlate with the observed in vivo neurochemical effects. nih.govnih.govresearchgate.net This highlights the complexity of in vivo systems and the influence of factors not fully captured in vitro, such as transporter effects and interactions between different neurotransmitter systems. nih.govnih.govresearchgate.net Therefore, iterative refinement of the PBPK model with emerging in vivo data is crucial for improving its predictive accuracy.
Below is a hypothetical data table illustrating the types of in vitro parameters that would be used as inputs for a PBPK model for this compound and its analogs.
| Compound | Intrinsic Clearance (CLint) in Rat Liver Microsomes (μL/min/mg protein) | Plasma Protein Binding (%) | Blood-to-Plasma Ratio | LogP |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Analog A (e.g., demethylated) | Hypothetical Value: 50 | Hypothetical Value: 85 | Hypothetical Value: 1.1 | Hypothetical Value: 2.5 |
| Analog B (e.g., N-acetylated) | Hypothetical Value: 25 | Hypothetical Value: 90 | Hypothetical Value: 1.0 | Hypothetical Value: 2.8 |
Strategies for Enhancing Metabolic Stability and Optimizing Pharmacokinetic Properties of Analogues
Based on the structure of this compound, several metabolic pathways can be anticipated, including N-dealkylation, oxidation of the aromatic ring, and O-demethylation of the methoxy (B1213986) group. nih.govresearchgate.net Strategies to enhance its metabolic stability and optimize pharmacokinetic properties would focus on modifying these potential metabolic soft spots.
One common strategy is to introduce steric hindrance around the metabolically labile sites. For instance, replacing the primary amine with a bulkier group could reduce the rate of N-dealkylation. nih.gov However, this must be balanced with maintaining the desired pharmacological activity.
Another effective approach is the use of bioisosteric replacements for metabolically vulnerable groups. cambridgemedchemconsulting.comchem-space.com The methoxy group, for example, is prone to O-demethylation. Replacing it with a more stable bioisostere, such as a difluoromethyl or a trifluoromethoxy group, can block this metabolic pathway and potentially improve the compound's half-life. nih.govresearchgate.net
The fluorine atom on the aromatic ring is generally a metabolically stable substituent. cambridgemedchemconsulting.com However, its position can influence the sites of metabolism on the ring. Strategic placement of additional fluorine atoms or other electron-withdrawing groups can further shield the aromatic ring from oxidative metabolism. cambridgemedchemconsulting.com
Deuteration at specific metabolically active sites is another strategy to enhance metabolic stability. The stronger carbon-deuterium bond compared to a carbon-hydrogen bond can significantly slow down the rate of metabolism by cytochrome P450 enzymes.
The table below summarizes potential metabolic liabilities of this compound and corresponding strategies to improve metabolic stability in its analogues.
| Potential Metabolic Liability | Proposed Modification Strategy | Rationale |
| N-dealkylation | Introduction of a bulkier N-substituent (e.g., t-butyl) | Steric hindrance to reduce enzymatic access to the amine. nih.gov |
| O-demethylation | Bioisosteric replacement of the methoxy group (e.g., with -OCHF2 or -OCF3) | Increased bond strength and resistance to enzymatic cleavage. nih.govresearchgate.net |
| Aromatic hydroxylation | Introduction of additional electron-withdrawing groups on the phenyl ring | Deactivation of the aromatic ring towards oxidative metabolism. |
| Oxidation of the propan-2-amine side chain | Introduction of deuterium (B1214612) at the benzylic position | The kinetic isotope effect slows down the rate of C-H bond cleavage. |
By systematically applying these strategies, it is possible to generate analogues of this compound with improved metabolic stability and more favorable pharmacokinetic profiles, leading to enhanced bioavailability and duration of action in preclinical models.
Advanced Analytical and Computational Methodologies in Research on 2 3 Fluoro 4 Methoxyphenyl Propan 2 Amine
Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification
The characterization and quantification of 2-(3-Fluoro-4-methoxyphenyl)propan-2-amine and its precursors rely heavily on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about molecular structure, purity, and the presence of chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its synthetic intermediates. core.ac.uknih.gov Both one-dimensional (¹H, ¹³C, ¹⁹F NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to confirm the molecular structure, establish connectivity, and verify the successful synthesis of the target compound. core.ac.ukresearchgate.net
For instance, in the synthesis of the target molecule, a key intermediate is 3-Fluoro-4-methoxybenzaldehyde. ¹H NMR spectroscopy would be used to confirm the presence of the aldehyde proton, the methoxy (B1213986) group protons, and the protons on the aromatic ring, with their characteristic chemical shifts and coupling patterns. chemicalbook.com
The final product, this compound, would exhibit specific signals in its ¹H and ¹³C NMR spectra. The aromatic protons would show complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy and isopropyl amine protons would also have distinct chemical shifts. ¹⁹F NMR provides a direct method to observe the fluorine environment, which is highly sensitive to the electronic structure of the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous structures and general chemical shift principles.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CH | ¹H | ~ 6.8 - 7.2 | Complex multiplets due to H-H and H-F coupling. |
| Methoxy (-OCH₃) | ¹H | ~ 3.8 - 3.9 | Singlet. |
| Amine (-NH₂) | ¹H | ~ 1.5 - 2.5 | Broad singlet, chemical shift can vary with solvent and concentration. |
| Methyl (-CH₃) | ¹H | ~ 1.2 - 1.4 | Singlet (due to quaternary carbon attachment). |
| Aromatic C-F | ¹³C | ~ 150 - 155 (doublet) | Large ¹JCF coupling constant. |
| Aromatic C-O | ¹³C | ~ 145 - 150 | |
| Aromatic C-H / C-C | ¹³C | ~ 110 - 130 | Multiple signals, some showing smaller C-F couplings. |
| Methoxy (-OCH₃) | ¹³C | ~ 55 - 57 | |
| Quaternary C-NH₂ | ¹³C | ~ 50 - 55 | |
| Methyl (-CH₃) | ¹³C | ~ 25 - 30 |
Mass Spectrometry (MS) for High-Resolution Analysis, Metabolite Identification, and Quantitative Trace Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can confirm the molecular formula of this compound. nih.govnih.gov
In research, MS is critical for identifying metabolites formed from the parent compound. nih.gov For amine-containing molecules, common metabolic pathways include N-dealkylation, hydroxylation of the aromatic ring, and demethylation of the methoxy group. nih.gov By incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture with Liquid Chromatography-Mass Spectrometry (LC-MS), potential metabolites can be identified by their mass shifts from the parent drug. For example, the formation of a nor-metabolite would be indicated by a mass loss corresponding to the isopropyl group, while hydroxylation would result in a mass increase of approximately 16 Da (one oxygen atom).
The fragmentation pattern in the mass spectrum provides structural information. A characteristic fragment for this compound would be the loss of the methyl group from the isopropylamine (B41738) moiety, leading to a stable iminium ion, which is often the base peak in the spectra of similar amines. docbrown.info
Table 2: Expected High-Resolution m/z Values for this compound and Potential Fragments/Metabolites Molecular Formula of Parent Compound: C₁₀H₁₄FNO
| Ion | Formula | Description | Expected Exact Mass [M+H]⁺ (m/z) |
|---|---|---|---|
| Parent Ion | C₁₀H₁₅FNO⁺ | Protonated molecule | 184.1132 |
| Fragment | C₉H₁₁FNO⁺ | Loss of methyl group (-CH₃) | 168.0819 |
| Metabolite | C₉H₁₃FNO₂⁺ | Hydroxylated parent | 200.0928 |
| Metabolite | C₉H₁₃FNO⁺ | O-Demethylated parent | 170.0976 |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Chiral Separations
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthetic batches of this compound. nih.gov These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities, allowing for accurate quantification of purity.
A crucial application of these chromatographic techniques is chiral separation. Since the target molecule contains a stereocenter at the carbon atom bearing the amine group, it exists as a pair of enantiomers. Separating these enantiomers is vital as they can have different biological activities. This is achieved using a chiral stationary phase (CSP). nih.gov
Common CSPs for separating chiral amines include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) and cyclodextrins. HPLC is often the preferred method, and different mobile phase systems, such as normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol), are used to optimize the separation. chromatographyonline.commdpi.com GC with a chiral column, often containing a derivatized cyclodextrin, can also be employed for the enantiomeric separation of volatile amines. gcms.cz
Table 3: Overview of Chromatographic Methods for Chiral Separation of Amines
| Technique | Common Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Principle of Separation |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®, Lux®) | Hexane/Alcohol, Acetonitrile/Alcohol | Formation of transient diastereomeric complexes with different stabilities via hydrogen bonding, dipole-dipole, and π-π interactions. mdpi.com |
| Chiral HPLC | Cyclodextrin-based (e.g., CYCLOBOND™) | Aqueous buffers with organic modifiers (e.g., Methanol, Acetonitrile) | Inclusion complexing, where one enantiomer fits better into the chiral cavity of the cyclodextrin. |
| Chiral GC | Derivatized Cyclodextrins (e.g., Rt-βDEX) | Helium, Hydrogen | Differential partitioning of the enantiomers between the gas phase and the chiral liquid stationary phase. gcms.cz |
X-ray Crystallography for Precise Determination of Molecular Structure and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net While obtaining suitable single crystals of this compound itself might be challenging, it is common practice to form a salt with a chiral acid (for resolution) or a simple acid (e.g., hydrochloride) to promote crystallization.
A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles. This information confirms the molecular connectivity established by NMR and reveals the preferred conformation of the molecule in the crystal lattice. Most importantly, for a single enantiomer, X-ray crystallography can determine its absolute configuration (R or S), providing an unambiguous structural assignment that is crucial in pharmaceutical and medicinal chemistry research.
Computational Chemistry and Bioinformatics for Rational Design and Mechanistic Insights
Computational chemistry provides powerful tools to predict molecular properties and understand reaction mechanisms at an electronic level, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By applying DFT methods, such as those using the B3LYP or M06-2X functionals, researchers can calculate various properties of this compound. researchgate.netnih.gov
These calculations can predict optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
DFT calculations are also invaluable for mapping reaction pathways. For example, in the synthesis of amphetamine-like molecules, DFT has been used to elucidate the mechanism of reactions like the Leuckart–Wallach reductive amination. researchgate.net By calculating the energies of reactants, transition states, and products, the most likely reaction mechanism can be identified, which aids in optimizing reaction conditions. arxiv.org
Table 4: Representative Electronic Properties Calculated via DFT for an Analogous Amphetamine Structure Data adapted from DFT studies on similar structures and serve as an illustrative example.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate an electron (ionization potential). researchgate.net |
| LUMO Energy | -0.5 to -1.5 eV | Relates to the ability to accept an electron (electron affinity). researchgate.net |
| HOMO-LUMO Gap (ΔE) | ~5.5 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | ~1.5 - 2.5 Debye | Measures the overall polarity of the molecule. |
Based on a thorough review of available scientific literature, there is no specific research published on the application of molecular docking, molecular dynamics simulations, or homology modeling for the compound this compound. Therefore, the requested article with detailed research findings for the specified sections cannot be generated at this time.
Prospective Research Avenues and Untapped Potential of 2 3 Fluoro 4 Methoxyphenyl Propan 2 Amine
Discovery and Elucidation of Novel Biological Targets and Signaling Pathways
The primary research avenue for 2-(3-fluoro-4-methoxyphenyl)propan-2-amine lies in its presumed activity as a central nervous system (CNS) stimulant, based on its structural similarity to amphetamine. The key prospective areas of investigation would be its interaction with monoamine systems.
Potential Monoaminergic Targets: Amphetamine and its analogs primarily exert their effects by increasing the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). nih.gov The mechanism is multifaceted, involving the inhibition of monoamine transporters (DAT, NET, SERT) and the disruption of the vesicular monoamine transporter 2 (VMAT2). nih.govacs.org It is hypothesized that this compound would share these primary targets. The fluorine and methoxy (B1213986) substitutions on the phenyl ring could modulate its affinity and selectivity for these transporters, potentially creating a unique pharmacological profile.
Exploration of Novel Targets: Beyond the classical monoamine targets, research could explore other potential biological interactions. Structure-activity relationship (SAR) studies of structurally related, though more complex, molecules have identified targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov While a direct interaction is speculative, it highlights the possibility that substitutions on the phenethylamine (B48288) core can lead to novel activities. Further screening against a broad panel of receptors and enzymes could uncover unexpected biological targets.
Signaling Pathway Elucidation: Should the compound prove to be a potent monoamine releaser or reuptake inhibitor, subsequent research would focus on the downstream signaling pathways. This would involve studying its effects on cyclic AMP (cAMP) levels, calcium signaling, and the activation of protein kinases such as PKA and PKC in neuronal cells. Understanding how the specific substitutions influence these intracellular cascades would be crucial for delineating its complete mechanism of action. A similar approach has been used to understand how isoquinoline (B145761) precursors, derived from phenylethylamines, affect intracellular signaling involving 5-HT and nitric oxide synthase (nNOS). mdpi.com
| Target Class | Specific Target | Potential Effect | Downstream Signaling Pathway |
|---|---|---|---|
| Monoamine Transporters | DAT, NET, SERT | Reuptake Inhibition / Reverse Transport | Increased synaptic neurotransmitter levels |
| Vesicular Transporter | VMAT2 | Inhibition / Disruption of Vesicular Storage | Increased cytosolic neurotransmitter levels |
| Enzymes | Monoamine Oxidase (MAO) | Inhibition (less common for this scaffold) | Decreased neurotransmitter degradation |
| Ion Channels (Exploratory) | TRPV1, others | Antagonism / Agonism | Modulation of ion flux and neuronal excitability |
Application as a Pharmacological Tool or Chemical Probe in Systems Biology Research
A well-characterized molecule with a specific mechanism of action can serve as an invaluable tool in research. If this compound is found to have high selectivity for a particular monoamine transporter subtype or another novel target, it could be developed as a chemical probe.
As a pharmacological tool, it could be used to:
Investigate Neurotransmitter Dynamics: A selective ligand can help researchers parse the specific roles of dopamine, norepinephrine, and serotonin systems in various physiological processes and disease models.
Validate Novel Drug Targets: By selectively modulating a target, the compound could help validate its therapeutic potential in cellular and animal models of neurological or psychiatric disorders.
Systems Biology Interrogation: In systems biology, selective chemical probes are used to perturb biological networks and observe the system-wide response. This compound could be used to study the downstream effects of modulating its target on the proteome, metabolome, and transcriptome, providing a comprehensive view of the affected pathways. researchgate.net
The development of a radiolabeled version of this compound could also enable its use in positron emission tomography (PET) imaging to map the distribution and density of its target transporter or receptor in the brain.
Further Optimization of Pharmacological Profiles for Enhanced Research Utility
The utility of a research compound is defined by its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers numerous sites for chemical modification to optimize its profile. Medicinal chemistry campaigns could systematically explore the structure-activity relationships.
Key Areas for Optimization:
Phenyl Ring Substitution: The position and nature of the halogen (fluoro) and alkoxy (methoxy) groups are critical. Synthesizing analogs with different substituents (e.g., chloro, bromo, trifluoromethyl, different alkoxy chains) or altering their positions on the ring could fine-tune binding affinity and selectivity.
Alkyl Chain Modification: The propane (B168953) backbone could be altered. Shortening, lengthening, or introducing rigidity into this chain (e.g., through cyclization) can significantly impact pharmacological activity. For instance, rigid analogs of amphetamine, such as 2-aminoindan, show distinct biological disposition profiles. documentsdelivered.com
Amine Group Substitution: N-alkylation (e.g., N-methyl, N-ethyl) of the primary amine can alter potency and the ratio of central to peripheral effects.
These optimization efforts would be guided by computational modeling and iterative in vitro screening. The goal would be to develop analogs with enhanced utility, such as greater selectivity for a single transporter or improved brain penetrance for in vivo studies.
| Structural Modification | Example | Potential Impact on Pharmacological Profile |
|---|---|---|
| Varying Phenyl Substituents | Replace 3-fluoro with 3-chloro; move methoxy to position 2 | Altered binding affinity, selectivity (e.g., DAT vs. NET), and metabolism |
| Modifying the Propyl Chain | Forming a cyclopropyl (B3062369) or indan (B1671822) ring structure | Increased conformational rigidity, potentially enhancing selectivity and altering metabolism |
| Substituting the Amine | N-methylation to form the methamphetamine analog | Increased lipophilicity, potentially enhancing CNS penetration and potency |
Detailed Exploration of Stereoisomer-Specific Activities for Mechanistic Understanding
The this compound molecule possesses a chiral center at the second carbon of the propane chain, meaning it exists as two stereoisomers (enantiomers): (R)- and (S)-2-(3-fluoro-4-methoxyphenyl)propan-2-amine. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic fates.
For example, the d-isomer of amphetamine (dextroamphetamine) is three to four times more potent as a CNS stimulant than the l-isomer. acs.org Therefore, a critical avenue of research is the stereospecific synthesis or chiral separation of the enantiomers of this compound.
Prospective Research Steps:
Chiral Synthesis or Resolution: Develop methods to obtain the pure (R) and (S) enantiomers.
Stereospecific Pharmacological Characterization: Evaluate each enantiomer separately in binding and functional assays for monoamine transporters and other potential targets. This would reveal if one isomer is responsible for the majority of the activity or if they have different selectivity profiles.
In Vivo Comparison: Compare the behavioral and physiological effects of the individual enantiomers in animal models.
Understanding the stereochemistry is fundamental to developing a precise pharmacological tool and for a deeper mechanistic understanding of how the molecule interacts with its biological targets.
Integration with Advanced Omics Technologies for Comprehensive Mechanistic Delineation
To gain a holistic understanding of the biological effects of this compound, its study could be integrated with advanced omics technologies. This systems-level approach can reveal complex cellular responses that are not apparent from studying a single target in isolation.
Transcriptomics: Using RNA-sequencing, researchers could analyze the changes in gene expression in brain regions (e.g., striatum, prefrontal cortex) following administration of the compound. This could identify compensatory mechanisms, neuroplasticity-related genes, and potential off-target effects.
Proteomics: Quantitative proteomics could be used to measure changes in the levels of thousands of proteins, providing insight into alterations in signaling pathways, cellular structure, and metabolic enzymes that are directly affected by the compound's activity.
Metabolomics: As a psychoactive stimulant, the compound is expected to significantly alter brain metabolism. Metabolomics studies could identify changes in key metabolites related to energy metabolism, neurotransmitter synthesis and degradation, and oxidative stress, providing a functional readout of the drug's effect. researchgate.net
By integrating data from these different omics layers, researchers can construct detailed network models of the compound's mechanism of action, moving beyond a single target to a system-wide understanding of its neuropharmacological effects.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)propan-2-amine, and how can purity be optimized?
The synthesis of fluorinated phenylpropan-2-amines often involves nucleophilic substitution or reductive amination. For example, fluorinated pyridine derivatives are synthesized via nucleophilic substitution of halogenated precursors (e.g., pentafluoropyridine with sodium azide) to introduce functional groups . For the target compound, a plausible route is the alkylation of 3-fluoro-4-methoxyphenylacetone with ammonium acetate under reductive conditions (e.g., using NaBH₄ or catalytic hydrogenation). Purity optimization can be achieved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .
Q. How can structural characterization be performed to confirm the identity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃), fluorine substitution (via splitting patterns), and the propan-2-amine backbone (δ ~1.3 ppm for CH₃ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ for C₁₀H₁₃FNO₂, expected m/z ≈ 198.093) and fragmentation patterns .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-F stretch) .
Q. What preliminary pharmacological assays are suitable for evaluating its biological activity?
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A), dopamine (D₂), and norepinephrine transporters using radioligands (e.g., [³H]ketanserin for 5-HT₂A) .
- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, using LC-MS/MS to quantify parent compound and metabolites .
Advanced Research Questions
Q. How do halogen substitutions (e.g., F vs. Cl/Br) on the phenyl ring influence receptor binding and metabolic stability?
Fluorine’s electronegativity and small atomic radius enhance binding affinity to aromatic residues in receptors (e.g., 5-HT₂A) via dipole interactions, while reducing metabolic oxidation compared to bulkier halogens like bromine. For example, 2-FA (2-fluorophenethylamine) shows higher serotonin receptor affinity than its chloro analog . Computational docking (e.g., AutoDock Vina) can model interactions, and QSAR studies can correlate substituent Hammett parameters (σ) with activity .
Q. How can contradictory data in receptor affinity studies be resolved?
Conflicting results may arise from assay conditions (e.g., buffer pH, membrane preparation methods). To resolve:
Q. What advanced techniques are recommended for studying its metabolic pathways?
- High-Resolution Mass Spectrometry (HRMS) : Identify phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites.
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic sites.
- Cryo-EM or X-ray Crystallography : Resolve enzyme-metabolite complexes (e.g., CYP2D6) to elucidate stereochemical preferences .
Q. How can synthetic efficiency be improved for large-scale research applications?
- Flow Chemistry : Continuous synthesis using microreactors to enhance heat/mass transfer and reduce reaction times.
- Microwave-Assisted Synthesis : Accelerate steps like amination or cyclization (e.g., 30-minute reactions at 150°C vs. 24 hours conventionally) .
- Catalytic Fluorination : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective fluorination to minimize byproducts .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using multiple cell lines (e.g., HEK293 vs. CHO for receptor assays) and statistical tools (e.g., Bayesian meta-analysis) .
- Structural Analog Design : Replace the methoxy group with bioisosteres (e.g., ethoxy, methylsulfonyl) to modulate lipophilicity (logP) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
